2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be similar to other phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .Scientific Research Applications
Synthesis of Pyrazolo-Pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines, similar in structure to 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, have been synthesized and studied for their biological activities. These compounds have been prepared through various synthetic routes, including microwave irradiative cyclocondensation, and their structures confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry. The synthesis involves cyclocondensation of N-(pyrimidin-2-yl)-3-oxo butyramide with acid hydrazides under microwave irradiation, leading to the formation of pyrazolo-pyrimidine derivatives (Deohate & Palaspagar, 2020).
Antimicrobial and Anticancer Properties
These synthesized pyrazolo[1,5-a]pyrimidine derivatives have shown significant antimicrobial and anticancer activities. The antimicrobial activity was evaluated against various microorganisms, showing promising results in inhibiting bacterial growth. Moreover, some of these compounds exhibited higher anticancer activity compared to standard drugs, highlighting their potential as therapeutic agents against cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Insecticidal and Antifungal Potential
The insecticidal activity of these compounds has been tested against Pseudococcidae insects, showing effectiveness in controlling these pests. Additionally, the compounds have demonstrated antifungal properties, suggesting a broad spectrum of biological activities that could be harnessed for agricultural applications (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to act as antimetabolites in purine biochemical reactions . They have been associated with antitrypanosomal activity .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonds . The presence of nitrogen atoms in the compound’s structure could potentially facilitate these interactions .
Biochemical Pathways
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to interfere with purine biochemical reactions . This interference could potentially affect various downstream effects, including DNA synthesis and cellular metabolism.
Pharmacokinetics
The compound’s degree of lipophilicity, which is influenced by its chemical structure, could potentially affect its ability to diffuse into cells .
Result of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been associated with antitrypanosomal activity . This suggests that the compound could potentially have an inhibitory effect on Trypanosoma species, which are parasitic protozoans.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14-10-20(23-13-16-6-4-5-9-22-16)26-21(24-14)12-17(25-26)15-7-8-18(27-2)19(11-15)28-3/h4-12,23H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCUEXKQUAIQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCC3=CC=CC=N3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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